1-苄基-5-乙氧基-1H-吲哚-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

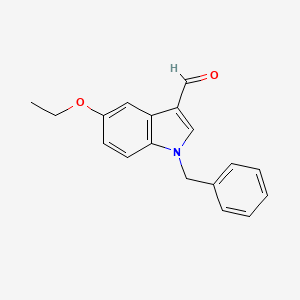

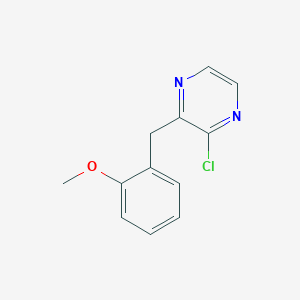

1-Benzyl-5-ethoxy-1H-indole-3-carbaldehyde is a biochemical compound used for proteomics research . It has a molecular formula of C18H17NO2 and a molecular weight of 279.33 .

Synthesis Analysis

The synthesis of 1-Benzyl-5-ethoxy-1H-indole-3-carbaldehyde involves the reaction of 5-ethoxyindole and 1-benzyl-4-piperidone . This compound is a key intermediate for the preparation of biologically active compounds and indole alkaloids .Molecular Structure Analysis

The compound has a non-planar conformation . It establishes the main contact between its protonatable nitrogen atom and Asp (3.32) of the receptor .Chemical Reactions Analysis

1-Benzyl-5-ethoxy-1H-indole-3-carbaldehyde is a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, in Nazarov type electrocyclization, and in the preparation of inhibitors of Bcl-2 family of proteins . It also reacts for Mannich type coupling with aldehydes and secondary amines .Physical And Chemical Properties Analysis

The compound has a molecular formula of C18H17NO2 and a molecular weight of 279.33 . It is used in proteomics research .科学研究应用

Multicomponent Reactions

1H-Indole-3-carbaldehyde and its derivatives, including “1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde”, are ideal precursors for the synthesis of active molecules. They are essential and efficient chemical precursors for generating biologically active structures. They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .

Synthesis of Active Molecules

These compounds are used in the synthesis of various active molecules. They are considered key in the synthesis of pharmaceutically active compounds and indole alkaloids .

Precursors for Heterocyclic Derivatives

1H-Indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .

Inhibitor of RNA Polymerase II

“1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde” is used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II .

Nazarov Type Electrocyclization

This compound is also used as a reactant in Nazarov type electrocyclization .

Inhibitors of Bcl-2 Family of Proteins

It is used as a reactant in the preparation of inhibitors of Bcl-2 family of proteins .

Mannich Type Coupling

“1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde” is used as a reactant for Mannich type coupling with aldehydes and secondary amines .

Defense in Cruciferous Plants

Indolic secondary metabolites, including derivatives of indole-3-carbaldehyde, play an important role in pathogen defense in cruciferous plants .

作用机制

Target of Action

1-Benzyl-5-ethoxy-1H-indole-3-carbaldehyde is a biochemical used in proteomics research . It has been used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, inhibitors of Bcl-2 family of proteins, and in Nazarov type electrocyclization . These targets play crucial roles in transcription regulation and apoptosis, respectively.

Mode of Action

For instance, when used in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, it may prevent the enzyme from performing its role in RNA synthesis .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibiting the C-terminal domain of RNA polymerase II can disrupt the transcription process, affecting gene expression . Similarly, inhibiting the Bcl-2 family of proteins can trigger apoptosis, a form of programmed cell death .

Result of Action

The molecular and cellular effects of 1-Benzyl-5-ethoxy-1H-indole-3-carbaldehyde’s action depend on its targets. For instance, inhibiting RNA polymerase II can lead to reduced gene expression, while inhibiting Bcl-2 proteins can induce apoptosis . These effects can have significant implications in various biological contexts, such as cancer treatment.

未来方向

1-Benzyl-5-ethoxy-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They offer access to complex molecules and are ideal precursors for the synthesis of active molecules . The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

属性

IUPAC Name |

1-benzyl-5-ethoxyindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-2-21-16-8-9-18-17(10-16)15(13-20)12-19(18)11-14-6-4-3-5-7-14/h3-10,12-13H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFQOLDRMSYFGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C2C=O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B1293006.png)

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclohexyl-N-methylbenzamide](/img/structure/B1293007.png)

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B1293010.png)

![3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293011.png)

![N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine](/img/structure/B1293014.png)

![[(Cyclopropylmethyl)thio]acetic acid](/img/structure/B1293015.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride](/img/structure/B1293017.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid](/img/structure/B1293018.png)

![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid](/img/structure/B1293021.png)

![3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid](/img/structure/B1293023.png)